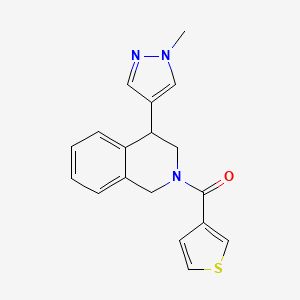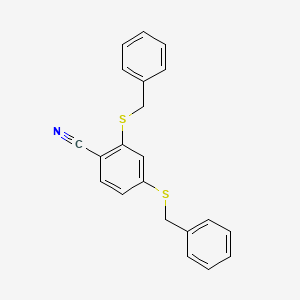![molecular formula C21H25N5O3 B2492836 3-isopentyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-86-2](/img/structure/B2492836.png)
3-isopentyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[2,1-f]purine derivatives have been synthesized and studied for their potential pharmacological activities. The focus has been on exploring their structure-activity relationships, particularly regarding their interaction with serotonin receptors and their potential as antidepressant and anxiolytic agents (Zagórska et al., 2009).
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine derivatives involves several key steps, including the preparation of N-8-arylpiperazinylpropyl derivatives and amide derivatives, starting from theophylline-based tricyclic derivatives (Zagórska et al., 2009). Another approach involves intramolecular alkylation to produce 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones (Šimo et al., 1998).
Molecular Structure Analysis
Quantitative investigation of intermolecular interactions present in structurally related compounds, utilizing interaction energies, energy framework, electrostatic potential map, and fingerprint analysis, provides insights into the molecular structure and potential applications of these molecules (Shukla et al., 2020).
Chemical Reactions and Properties
The reactivity of imidazo[2,1-f]purine derivatives with various reagents, leading to the formation of novel compounds, demonstrates the versatility of this scaffold in synthetic chemistry. For instance, reactions with isothiocyanates yield novel compounds with potential biological activity (Klásek et al., 2010).
Physical Properties Analysis
Analysis of physical properties, such as solubility, melting point, and crystal structure, is crucial for understanding the behavior of these compounds under different conditions. The detailed investigation of intermolecular interactions and crystal packing can provide insights into their physical properties (Shukla et al., 2020).
Applications De Recherche Scientifique
Receptor Affinity and Pharmaceutical Potential
Imidazo[2,1-f]purine derivatives have been extensively studied for their receptor affinity and potential pharmaceutical applications. Notably, certain derivatives have been identified as potent ligands for serotonin receptors (5-HT1A, 5-HT6, 5-HT7) and dopamine receptors (D2). For instance, arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones with specific substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system have shown a range of receptor activities. Some compounds have been highlighted for their potent affinity towards 5-HT1A, 5-HT7 receptors, and dopamine D2 receptors, suggesting their potential in developing antidepressant and anxiolytic agents (Zagórska et al., 2015).
Potential in Affective Disorder Management
Certain imidazo[2,1-f]purine-2,4-dione derivatives have demonstrated promising results in mouse models of affective disorders. They have been characterized as presynaptic 5HT1A receptor agonists and postsynaptic 5HT1A, 5HT2A, and D2 receptors antagonists. Their central activity was compared with that of an atypical antipsychotic drug, indicating their potential in managing conditions like depression and anxiety (Partyka et al., 2014).
Antagonistic Activity on Adenosine Receptors
Compounds structurally related to imidazo[2,1-f]purine-2,4-diones have been reported to show antagonistic activity on adenosine receptors, specifically the A3 subtype. These findings suggest a potential therapeutic application in conditions where modulation of adenosine receptors is beneficial (Baraldi et al., 2005).
Propriétés
IUPAC Name |
6-(2-methoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13(2)10-11-24-19(27)17-18(23(4)21(24)28)22-20-25(17)12-14(3)26(20)15-8-6-7-9-16(15)29-5/h6-9,12-13H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQGPGGINIRDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2492754.png)

![ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate](/img/structure/B2492757.png)



![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2492764.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)


